![molecular formula C18H19N5O3 B5611421 3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5611421.png)
3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the aforementioned chemical involves cyclization reactions, condensation with hydrazides, and interactions with carbonyl compounds. For instance, Rai et al. (2009) described the synthesis of novel oxadiazoles by cyclization of benzoic acid hydrazide derivatives using phosphorous oxychloride, demonstrating a method that could potentially be applied to the synthesis of the compound (Rai et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various spectroscopic methods, including IR, NMR, and X-ray crystallography. For example, Kumara et al. (2018) utilized NMR and X-ray diffraction to determine the structure of a novel pyrazole derivative, highlighting the importance of these techniques in understanding the molecular geometry and electronic structure of such compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, such as condensation with aromatic aldehydes and reactions with hydrazine hydrate, leading to derivatives with potential antibacterial activity. The work by Aghekyan et al. (2020) illustrates the chemical reactivity of oxadiazoles, providing insight into how substitutions on the molecule affect its reactivity and properties (Aghekyan et al., 2020).
Physical Properties Analysis
The physical properties of compounds in this class, such as thermal stability and solubility, can be inferred from studies like those by El-Menyawy et al. (2019), which investigated the thermal and optical properties of pyrazolo[4,3-b]pyridine derivatives. These studies provide valuable information on the stability and electronic properties of related compounds (El-Menyawy et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are crucial for understanding the application scope of these compounds. Research by Bassyouni et al. (2012) on oxadiazole derivatives revealed their antioxidant and antimicrobial activities, suggesting that similar compounds could exhibit useful biological properties (Bassyouni et al., 2012).
properties
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-17(21-26-20-12)15-7-5-9-22(15)18(24)13-10-19-23(11-13)14-6-3-4-8-16(14)25-2/h3-4,6,8,10-11,15H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHOHQNBSLUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2CCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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